3-Bromophenanthrene
Overview
Description
3-Bromophenanthrene is an organic compound with the molecular formula C14H9Br It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon composed of three fused benzene rings The bromine atom is attached to the third carbon of the phenanthrene structure, making it a brominated phenanthrene derivative
Synthetic Routes and Reaction Conditions:
Bromination of Phenanthrene: One common method involves the bromination of phenanthrene. This can be achieved by reacting phenanthrene with bromine in the presence of a catalyst such as iron or aluminum chloride.
Cyclization Reactions: Another method involves the cyclization of stilbenes.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions using phenanthrene as the starting material. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: This compound can be oxidized to form phenanthrenequinone derivatives.
Reduction Reactions: Reduction of this compound can yield phenanthrene derivatives with reduced aromaticity.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted phenanthrene derivatives can be formed.
Oxidation Products: Phenanthrenequinone and other oxidized derivatives.
Reduction Products: Reduced phenanthrene derivatives with altered aromaticity.
Scientific Research Applications
3-Bromophenanthrene has several applications in scientific research:
Mechanism of Action
The mechanism by which 3-bromophenanthrene exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, altering the compound’s chemical properties. In oxidation reactions, the aromatic rings can be modified, leading to changes in electronic structure and reactivity. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparison with Similar Compounds
9-Bromophenanthrene: Another brominated phenanthrene derivative with the bromine atom at the ninth position.
1-Bromopyrene: A brominated pyrene derivative with similar reactivity.
2-Bromofluorene: A brominated fluorene derivative with comparable chemical properties.
Uniqueness of 3-Bromophenanthrene: this compound is unique due to the specific position of the bromine atom, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for distinct chemical behavior compared to other brominated phenanthrene derivatives .
Properties
IUPAC Name |
3-bromophenanthrene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGNNFQSUWVWCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80221716 | |
Record name | Phenanthrene, 3-Bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80221716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
715-50-4 | |
Record name | Phenanthrene, 3-Bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000715504 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 715-50-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89103 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenanthrene, 3-Bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80221716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromophenanthrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the bromine substituent in 3-Bromophenanthrene influence its reactivity in acid-catalyzed methanolysis compared to unsubstituted phenanthrene?
A: Research indicates that the presence of a bromine substituent on the phenanthrene ring, specifically at the 3-position, does not significantly alter the reaction pathway in acid-catalyzed methanolysis when compared to unsubstituted phenanthrene []. Both this compound and phenanthrene undergo a two-step mechanism:
Q2: Does the reaction of this compound oxide with methoxide ion differ significantly from its acid-catalyzed methanolysis?
A: Yes, the reaction of this compound oxide with methoxide ion proceeds via a distinct mechanism compared to its acid-catalyzed methanolysis []. In the presence of methoxide, the reaction follows an SN2 pathway, resulting in the exclusive formation of trans-methanol adducts. This contrasts with the acid-catalyzed reaction, where both cis and trans isomers are observed. The SN2 mechanism involves a concerted attack of the methoxide nucleophile on the epoxide ring, leading to the observed stereospecificity.
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